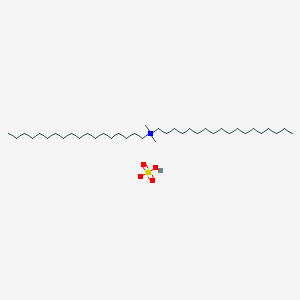

dimethyl(dioctadecyl)azanium;hydrogen sulfate

Overview

Description

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a quaternary ammonium compound. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in a variety of industrial and household applications. This compound is known for its excellent emulsifying, foaming, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) can be synthesized through the quaternization of N,N-dimethyl-N-octadecylamine with octadecyl bromide, followed by the reaction with sulfuric acid to form the sulfate salt. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through filtration and recrystallization processes to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The sulfate group can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Ion-exchange resins or salts like sodium chloride can facilitate the substitution reactions.

Major Products:

Oxidation: Formation of oxides or hydroxides.

Reduction: Formation of amines or lower oxidation state compounds.

Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology for its antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products for its emulsifying and foaming properties.

Mechanism of Action

The mechanism of action of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride

- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide

- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, hydrogen eicosa-μ-oxopentadecaoxo

Comparison: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to its chloride and bromide counterparts. The sulfate form is often preferred in applications requiring higher solubility in water and enhanced antimicrobial activity.

Properties

CAS No. |

123312-54-9 |

|---|---|

Molecular Formula |

C38H81NO4S |

Molecular Weight |

648.1 g/mol |

IUPAC Name |

dimethyl(dioctadecyl)azanium;hydrogen sulfate |

InChI |

InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

DYJCDOZDBMRUEB-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |

Key on ui other cas no. |

123312-54-9 |

Pictograms |

Irritant |

Related CAS |

14357-21-2 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate](/img/structure/B57350.png)